N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and various benzothiazepine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the benzothiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It may also be studied for its potential effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential, including its ability to modulate specific biological pathways and its efficacy in treating various diseases.
Industry
In industry, this compound may be used in the development of new materials, pharmaceuticals, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate specific pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazepine derivatives, such as diltiazem and clentiazem. These compounds share structural similarities but may differ in their specific chemical properties and biological activities.
Uniqueness
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and phenyl groups. This unique structure may confer distinct chemical and biological properties that differentiate it from other benzothiazepine derivatives.
Properties
Molecular Formula |
C25H24N2O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide |
InChI |
InChI=1S/C25H24N2O4S/c1-17-12-13-20(18(2)14-17)26-24(28)16-27-21-10-6-7-11-22(21)32(30,31)23(15-25(27)29)19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,26,28) |
InChI Key |
RQESJRGHPRPJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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